2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is a phenolic compound that has garnered interest in various scientific research areas due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and a methylsulfonylamino group attached to a phenolic ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol typically involves a multi-step process. One common method includes the reaction of 3-fluoro-5-hydroxybenzaldehyde with 3-methylsulfonylaminophenol in an aqueous solution. This reaction yields this compound as the main product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used in the synthesis of novel fluoro derivatives and as a building block for complex organic molecules.
Biology: Investigated for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The exact mechanism of action of 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is not fully understood. it is believed that the compound acts by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, reduction of inflammation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol
- 2-Fluoro-5-methylphenol
Comparison
2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfonylamino group, which impart distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-viral properties.
Properties
IUPAC Name |
N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJYJCYWJUJHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684555 |
Source
|
Record name | N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-85-0 |
Source
|
Record name | N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.